PEG6-(CH2CO2t-Butyl)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PEG6-(CH2CO2t-Butyl)2, also known as Polyethylene Glycol 6-bis(tert-butyl ester), is a small molecule drug composed of several functional groups. It is a derivative of polyethylene glycol (PEG) with two tert-butyl ester groups attached to the ends of the molecule. This compound is known for its high purity and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG6-(CH2CO2t-Butyl)2 typically involves the reaction of polyethylene glycol (PEG) with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PEG6-(CH2CO2t-Butyl)2 undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed
Major Products Formed
Hydrolysis: The major products are the corresponding carboxylic acids.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used
Scientific Research Applications
PEG6-(CH2CO2t-Butyl)2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of PEG6-(CH2CO2t-Butyl)2 is primarily related to its ability to modify the physical and chemical properties of other molecules. By attaching to biomolecules or drugs, it can enhance their solubility, stability, and bioavailability. The molecular targets and pathways involved depend on the specific application and the molecules being modified .
Comparison with Similar Compounds
PEG6-(CH2CO2t-Butyl)2 can be compared with other similar compounds such as:
PEG4-(CH2CO2t-Butyl)2: A shorter chain version with similar properties but different solubility and stability characteristics.
PEG8-(CH2CO2t-Butyl)2: A longer chain version with enhanced solubility and stability but potentially different reactivity.
PEG6-(CH2CO2Me)2: A similar compound with methyl ester groups instead of tert-butyl ester groups, resulting in different reactivity and hydrolysis rates
This compound is unique due to its specific chain length and the presence of tert-butyl ester groups, which provide a balance of solubility, stability, and reactivity suitable for various applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O10/c1-21(2,3)31-19(23)17-29-15-13-27-11-9-25-7-8-26-10-12-28-14-16-30-18-20(24)32-22(4,5)6/h7-18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLKHLOTTZARIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.